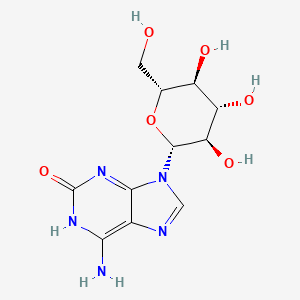

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one

Description

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one is a purine nucleoside analog characterized by a 6-amino substitution on the purine core and a beta-D-glucopyranosyl moiety at position 8. The glucopyranosyl group (a six-membered glucose ring) distinguishes it from typical ribofuranosyl-containing nucleosides.

Properties

CAS No. |

64283-15-4 |

|---|---|

Molecular Formula |

C11H15N5O6 |

Molecular Weight |

313.27 g/mol |

IUPAC Name |

6-amino-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1H-purin-2-one |

InChI |

InChI=1S/C11H15N5O6/c12-8-4-9(15-11(21)14-8)16(2-13-4)10-7(20)6(19)5(18)3(1-17)22-10/h2-3,5-7,10,17-20H,1H2,(H3,12,14,15,21)/t3-,5-,6+,7-,10-/m1/s1 |

InChI Key |

SQCBIJYWFPOWKA-AUXKDTDASA-N |

Isomeric SMILES |

C1=NC2=C(NC(=O)N=C2N1[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N |

Canonical SMILES |

C1=NC2=C(NC(=O)N=C2N1C3C(C(C(C(O3)CO)O)O)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Protection of the purine base to enable selective glycosylation.

- Preparation of a suitably protected glucopyranose donor, often as a peracetylated or per-O-acetylated sugar.

- Activation of the sugar donor to form a glycosyl donor (e.g., glycosyl halide or trichloroacetimidate).

- Coupling of the purine base with the activated sugar under Lewis acid catalysis to form the beta-glycosidic bond.

- Deprotection of the sugar and base protecting groups to yield the target nucleoside.

Detailed Synthetic Procedure (Based on Vorbrüggen Glycosylation)

A well-documented approach to synthesize nucleosides like This compound is the Vorbrüggen glycosylation method:

Step 1: Silylation of the Purine Base

The purine base is treated with bis(trimethylsilyl)acetamide (BSA) in anhydrous acetonitrile at elevated temperature (70–80 °C), producing the trimethylsilylated derivative. This step enhances nucleophilicity at the N9 position and protects the exocyclic amino group.

Step 2: Glycosylation

The silylated purine is reacted with 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid catalyst at 70–80 °C for about 60 minutes. This reaction forms the glycosidic bond, yielding a mixture of nucleoside isomers.

Step 3: Purification and Isolation

The nucleosides are separated by silica gel column chromatography, typically yielding the beta-anomer as the major product.

Step 4: Deprotection

The acetyl protecting groups on the sugar are removed by methanolysis or basic hydrolysis to afford the free hydroxyl groups, yielding the final nucleoside This compound .

Yields and Characterization

- The glycosylation step yields the beta-nucleoside in moderate yields (6% to 30%) depending on reaction conditions and purification methods.

- The structures are confirmed by elemental analysis and spectral data including IR, $$^{1}H$$ NMR, $$^{13}C$$ NMR, and mass spectrometry.

- Absence of NH signals and presence of characteristic sugar signals confirm successful glycosylation.

Example Data Table: Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Purine Silylation | BSA, anhydrous MeCN | 70–80 | 60 | — | Formation of silylated base |

| Glycosylation | 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose, TMSOTf | 70–80 | 60 | 6–30 | Beta-nucleoside isolated |

| Deprotection | Methanolysis or basic hydrolysis | Room temp | Several h | Quantitative | Removal of acetyl groups |

Alternative Synthetic Routes and Notes

- Other synthetic approaches involve the use of glycosyl bromides or other activated sugar donors prepared from glucosamine derivatives, followed by nucleophilic substitution and protection/deprotection steps.

- Stereoselectivity is controlled by the choice of protecting groups and catalysts.

- Purification is often challenging due to closely related anomers and side products.

- Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced purine nucleosides.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo-purine nucleosides, reduced purine nucleosides, and substituted purine nucleosides .

Scientific Research Applications

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

Mechanism of Action

The mechanism of action of 6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in DNA synthesis, leading to the disruption of cellular replication processes. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular attributes of the target compound with analogs:

*Molecular formula and weight inferred from structural analysis.

Key Structural and Functional Differences

Sugar Moiety: The glucopyranosyl group in the target compound introduces a six-membered sugar ring, contrasting with the five-membered ribofuranosyl in Crotonoside or arabinofuranosyl derivatives. Fluorinated sugars (e.g., in and ) increase lipophilicity, which may improve bioavailability but alter metabolic stability .

Substituent Diversity: Non-sugar substituents, such as the hydroxyethoxymethyl group in Acyclovir EP Impurity F or Ganciclovir, reduce steric hindrance and may enhance binding to viral kinases . Acetylated derivatives (e.g., ) exhibit increased lipophilicity, requiring metabolic activation for therapeutic efficacy .

Biological Implications: Crotonoside (Isoguanosine) shares a ribofuranosyl group with natural nucleosides, enabling incorporation into RNA/DNA but with altered base-pairing due to the 2-hydroxyl group . The glucopyranosyl group in the target compound may hinder recognition by human nucleoside transporters, limiting cellular uptake unless actively phosphorylated .

Research Findings from Analog Compounds

- Antiviral Activity: Ganciclovir and Acyclovir derivatives inhibit viral DNA polymerase by acting as chain terminators after phosphorylation. Their non-sugar substituents are critical for selective activation by viral kinases .

- Metabolic Stability: Fluorinated arabinofuranosyl analogs () resist enzymatic degradation, prolonging half-life but increasing risk of off-target effects .

Biological Activity

6-Amino-9-beta-D-glucopyranosyl-1,9-dihydro-2H-purin-2-one, also known by its CAS number 64283-15-4, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a glucopyranosyl moiety that may enhance its biological interactions. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.

The molecular formula of this compound is with a molecular weight of approximately 313.267 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 313.267 g/mol |

| Density | 2.3±0.1 g/cm³ |

| LogP | -3.21 |

| Index of Refraction | 1.934 |

The biological activity of this compound can be attributed to several mechanisms:

- Antiproliferative Activity : Research indicates that purine derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the purine structure can enhance cytotoxicity against melanoma cells while maintaining low toxicity towards normal cells .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant bacterial infections .

- DNA Intercalation : The structural resemblance to nucleobases allows the compound to intercalate into DNA, which can disrupt replication and transcription processes in rapidly dividing cells, contributing to its antiproliferative effects .

Case Studies and Research Findings

Several studies have explored the biological activities of purine derivatives similar to this compound:

Study 1: Antiproliferative Effects

A study published in Molecules evaluated a series of triazolopyrimidine derivatives, which are structurally related to purines. The findings indicated significant antiproliferative effects on murine melanoma B16 cells with minimal toxicity towards normal BJ cells. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Activity

Another research article focused on the antimicrobial properties of purine derivatives, reporting that certain modifications could lead to enhanced activity against MRSA strains. The study highlighted the potential for developing new antimicrobial agents based on purine structures .

Study 3: DNA Interaction Studies

Research examining the DNA-binding properties of various purine derivatives found that compounds with similar structures to this compound exhibited significant intercalative properties, suggesting their utility in cancer therapies targeting DNA replication mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.